molecular formula C21H23N3O2 B12273230 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenoxypropanamide

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenoxypropanamide

Cat. No.: B12273230
M. Wt: 349.4 g/mol
InChI Key: WMAZURRNHRKSOL-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenoxypropanamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenoxypropanamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazol-5-amine with appropriate reagents to form the desired pyrazole derivative.

    Attachment of the phenyl group: The pyrazole derivative is then reacted with a phenyl-containing compound under suitable conditions to form the intermediate.

    Formation of the phenoxypropanamide moiety: The intermediate is further reacted with 2-phenoxypropanoic acid or its derivatives to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenoxypropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenoxypropanamide
  • N-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}-2-phenoxypropanamide
  • N-{2-[4-(1-methyl-1H-pyrazol-2-yl)phenyl]ethyl}-2-phenoxypropanamide

Comparison: N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenoxypropanamide is unique due to the specific position of the pyrazole ring and the phenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-phenoxypropanamide

InChI

InChI=1S/C21H23N3O2/c1-16(26-19-6-4-3-5-7-19)21(25)22-14-12-17-8-10-18(11-9-17)20-13-15-23-24(20)2/h3-11,13,15-16H,12,14H2,1-2H3,(H,22,25)

InChI Key

WMAZURRNHRKSOL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)C2=CC=NN2C)OC3=CC=CC=C3

Origin of Product

United States

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